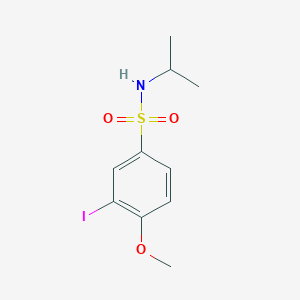![molecular formula C18H21ClN2O4S B305222 N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMMPA is a synthetic compound that was first synthesized in 2016 by a team of researchers at the University of California, San Francisco. Since then, researchers have been studying the properties and effects of CMMPA in various scientific fields.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves its selective binding to the Nav1.7 channel. This binding prevents the channel from opening, which in turn inhibits the transmission of pain signals. N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to be highly selective for the Nav1.7 channel, with minimal effects on other ion channels. This selectivity is a key factor in its potential as a tool for studying ion channel function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have minimal effects on other physiological processes, aside from its inhibition of the Nav1.7 channel. This selectivity is a key advantage of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, as it allows for the study of specific ion channels without affecting other cellular processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have a long half-life in vivo, which makes it a useful tool for studying ion channel function over extended periods of time.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is its high selectivity for the Nav1.7 channel, which allows for the study of this channel without affecting other cellular processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has a long half-life in vivo, which makes it a useful tool for studying ion channel function over extended periods of time. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a relatively new compound, and its long-term effects on cellular processes are not yet fully understood.
未来方向
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One area of interest is the development of new pain medications based on the selective inhibition of the Nav1.7 channel. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could be used as a tool for studying the function of other ion channels, which could lead to new insights into cellular processes. Further research is also needed to fully understand the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide on cellular processes and to optimize its synthesis process for wider use in research.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 3-chloro-4-methoxyaniline with 2-phenylethylamine to form an intermediate product. This intermediate product is then reacted with methylsulfonyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been studied extensively in the field of neuroscience due to its potential as a tool for studying the function of ion channels. Ion channels are proteins that regulate the flow of ions across cell membranes, and they play a crucial role in many physiological processes. N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to selectively block the activity of a specific type of ion channel, known as the Nav1.7 channel. This channel is involved in the transmission of pain signals, and its inhibition by N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has potential applications in the development of new pain medications.
属性
产品名称 |
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide |
|---|---|
分子式 |
C18H21ClN2O4S |
分子量 |
396.9 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |
InChI 键 |
VLUJGICCRXIWHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
amino]benzamide](/img/structure/B305150.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)
amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)